molecular formula C7H8N2O2S B5919195 5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one

5-acetyl-2-(methylsulfanyl)-1,4-dihydropyrimidin-4-one

Cat. No. B5919195
M. Wt: 184.22 g/mol
InChI Key: OSHIUGGSPALBMW-UHFFFAOYSA-N
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Patent
US08901147B2

Procedure details

5-Acetyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (Ryan Scientific) (2.3 g, 13.51 mmol) was dissolved in NaOH (20.27 mL, 20.27 mmol), then MeI (0.894 mL, 14.30 mmol) was added to the reaction mixture while stifling. The reaction mixture was heated at 40° C. for 1.5 hours. Additional MeI (0.894 mL, 14.30 mmol) was added and the reaction was allowed to stir at rt for 18 hours. The reaction mixture was cooled with an ice-water bath, acidified to pH 6 with concentrated HCl solution, then the resulting precipitate was filtered to obtain 1.72 g of the desired product (69% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 2.49 (br. s., 6 H) 8.35 (s, 1 H) 13.40 (br. s., 1 H). MS (ES+): m/z=185.1 (100) [MH+]. HPLC: tR=1.0 minute over 3 minutes. Purity: >90% [HPLC (LC/MS) at 220 nm].
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
20.27 mL
Type
reactant
Reaction Step One
Name
Quantity
0.894 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.894 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
69%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:11])[NH:6][C:7](=[S:10])[NH:8][CH:9]=1)(=[O:3])[CH3:2].[OH-].[Na+].[CH3:14]I.Cl>>[C:1]([C:4]1[C:5](=[O:11])[NH:6][C:7]([S:10][CH3:14])=[N:8][CH:9]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
C(C)(=O)C=1C(NC(NC1)=S)=O
Name
Quantity
20.27 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0.894 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
0.894 mL
Type
reactant
Smiles
CI
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
to stir at rt for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled with an ice-water bath
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was filtered

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(=O)C=1C(NC(=NC1)SC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.72 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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